1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
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Overview
Description
1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is a synthetic organic compound that features an indole moiety linked to a piperazine ring, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Indole Derivative:
- Starting with an indole derivative, such as 1H-indole-3-carboxaldehyde, which undergoes a condensation reaction with an appropriate amine to form the desired indole intermediate.
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Piperazine Substitution:
- The indole intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
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Formation of the Ethane-1,2-dione Moiety:
- The final step involves the introduction of the ethane-1,2-dione moiety, which can be achieved through oxidation reactions using reagents like potassium permanganate or other suitable oxidizing agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may have different biological activities.
Reduction: Reduction reactions can lead to the formation of alcohol or amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products:
- Oxidation products include quinones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets, such as serotonin receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects. The exact pathways and molecular interactions are still under investigation, but it is believed to influence serotonin and dopamine signaling pathways.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-2-(piperazin-1-yl)ethane-1,2-dione: Lacks the methoxyphenyl group, which may alter its biological activity.
1-(1H-indol-3-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethane-1,2-dione: Substitution with a chlorophenyl group instead of a methoxyphenyl group, potentially affecting its pharmacological profile.
Uniqueness: The presence of the methoxyphenyl group in 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is a key differentiator, potentially enhancing its ability to cross the blood-brain barrier and interact with central nervous system targets more effectively than its analogs.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-16-8-6-15(7-9-16)23-10-12-24(13-11-23)21(26)20(25)18-14-22-19-5-3-2-4-17(18)19/h2-9,14,22H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWGYPIRMQVQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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